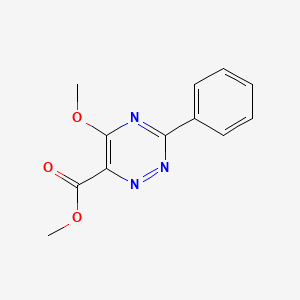

Methyl 5-methoxy-3-phenyl-1,2,4-triazine-6-carboxylate

Description

Methyl 5-methoxy-3-phenyl-1,2,4-triazine-6-carboxylate is a nitrogen-containing heterocyclic compound characterized by a 1,2,4-triazine core substituted with a methoxy group at position 5, a phenyl group at position 3, and a methyl ester at position 4. Its structural features, including electron-donating (methoxy) and aromatic (phenyl) substituents, influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

methyl 5-methoxy-3-phenyl-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-17-11-9(12(16)18-2)14-15-10(13-11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLLHGNCWQAETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=NC(=N1)C2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-3-phenyl-1,2,4-triazine-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as 5-methoxy-3-phenyl-1,2,4-triazine, with methyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-3-phenyl-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl 5-methoxy-3-phenyl-1,2,4-triazine-6-carboxylate is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions. Triazines, including this compound, have been shown to be reactive substrates in inverse electron demand Diels-Alder strategies .

Biological Applications

This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. It can interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Pharmaceutical Applications

This compound is explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industrial Applications

This compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Chemical Reactions

This compound can undergo oxidation, reduction, and nucleophilic substitution reactions.

Types of Reactions:

- Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The major products formed are carboxylic acids or ketones.

- Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed are alcohols or amines.

- Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles like amines or thiols replace existing substituents. The major products formed are substituted triazine derivatives.

Reaction Conditions:

- Oxidation: Potassium permanganate in acidic or neutral conditions.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-3-phenyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

a. Ethyl 3-Phenyl-5-Methyl-1,2,4-Triazine-6-Carboxylate (5b)

b. Ethyl 3-(p-Chlorophenyl)-5-Methyl-1,2,4-Triazine-6-Carboxylate (5f)

c. Ethyl 5-Hydroxy-3-(4-Chlorophenyl)-1,2,4-Triazine-6-Carboxylate

- Substituents : Hydroxy group at position 5 instead of methoxy.

- Applications : Marketed as a research chemical (CAS sc-327283), highlighting its utility in medicinal chemistry for further derivatization .

- Reactivity : The hydroxyl group enables oxidation or substitution reactions, contrasting with the methoxy group’s stability under similar conditions .

Physicochemical and Spectral Comparisons

| Compound | Melting Point (°C) | IR (C=O, cm⁻¹) | Key ^1H-NMR Features | Reference |

|---|---|---|---|---|

| Methyl 5-Methoxy-3-Phenyl-... | Not reported | ~1720 | Methoxy singlet (δ ~3.8 ppm) | [1] |

| Ethyl 3-Phenyl-5-Methyl-... (5b) | 69–70 | 1721 | 5-Me (δ 2.90), OCH2CH3 (δ 1.48, 4.50) | [5] |

| Ethyl 3-(p-Cl-Ph)-5-Me-... (5f) | 106–107 | 1726 | Ar-H (δ 7.41), OCH2CH3 (δ 1.48, 4.52) | [6] |

| Ethyl 5-Hydroxy-3-(p-Cl-Ph)-... | Not reported | ~1690 | Hydroxy proton (δ ~10–12 ppm) | [12] |

Reactivity and Functionalization

- Methoxy Group Stability : The methoxy substituent in the target compound resists nucleophilic displacement under mild conditions, unlike chloro or methylthio groups in analogs like Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate (CAS 75824-03-2), which readily undergo substitution with amines or thiols .

- Ester Hydrolysis : Methyl esters (target compound) are generally more prone to hydrolysis than ethyl esters (e.g., 5b, 5f), affecting drug bioavailability if used in pharmaceuticals .

Biological Activity

Methyl 5-methoxy-3-phenyl-1,2,4-triazine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings.

The synthesis of this compound typically involves the cyclization of 5-methoxy-3-phenyl-1,2,4-triazine with methyl chloroformate. This reaction is usually performed in an organic solvent like dichloromethane and in the presence of a base such as triethylamine at room temperature. The compound's structure features a methoxy group and a phenyl ring that contribute to its unique chemical reactivity and biological activity.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. It has been shown to inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties. The compound's ability to modulate enzyme activity is crucial for its therapeutic applications.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. It has been evaluated against various bacterial strains and demonstrated significant inhibitory effects. A study reported an IC50 value indicating effective antimicrobial action, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. Mechanistic studies suggest that this may be due to the compound's ability to interfere with signaling pathways critical for cancer cell survival .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with other triazine derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains methoxy and phenyl groups | Antimicrobial and anticancer properties |

| 5-Methoxy-1,2,3-triazine | Similar triazine core but different substituents | Limited biological activity |

| 2,4,6-Tri-substituted triazines | Varied substituents leading to diverse properties | Potential herbicidal activity |

This table highlights how this compound stands out due to its specific substitution pattern that enhances its biological activities.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the compound against several bacterial strains. The results indicated a strong correlation between structural features and antimicrobial efficacy.

- Anticancer Research : Another study explored the compound's effect on human cancer cell lines. The findings suggested that it could effectively induce apoptosis in these cells through specific molecular pathways .

- Mechanistic Insights : Research into the mechanism of action revealed that this compound modulates key signaling pathways involved in cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.